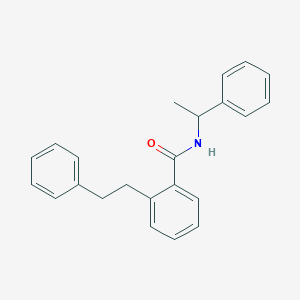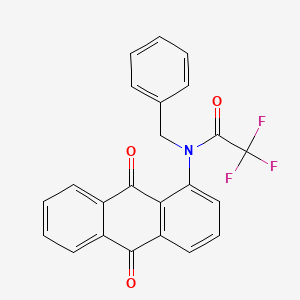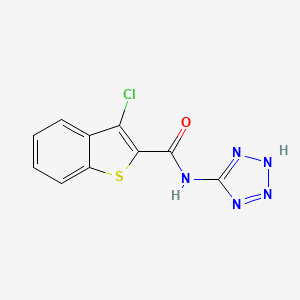
N-(4-bromophenyl)-N'-cyclohexylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-cyclohexylethanediamide, also known as BROMO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BROMO is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-cyclohexylethanediamide has been studied extensively for its potential as a research tool in various fields, including cancer biology, immunology, and neurobiology. This compound is a potent inhibitor of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcriptional activation of oncogenes, and their inhibition has been shown to have anti-tumor effects in various cancer models. This compound has also been shown to modulate immune cell function, making it a potential therapeutic target for immunological disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative diseases.
Wirkmechanismus
N-(4-bromophenyl)-N'-cyclohexylethanediamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity. This leads to a decrease in the expression of genes regulated by BET proteins, including oncogenes and immune response genes. The inhibition of BET proteins by this compound has been shown to have anti-tumor effects, modulate immune cell function, and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer models, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size. In immunological models, this compound has been shown to modulate immune cell function, leading to an increase in anti-tumor immune responses and a decrease in autoimmune responses. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-cyclohexylethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Additionally, this compound is readily available and has been optimized for high yields and purity. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its potency may lead to off-target effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-bromophenyl)-N'-cyclohexylethanediamide in scientific research. One area of interest is the development of this compound-based therapeutics for cancer and immunological disorders. Additionally, this compound may be used as a tool to study the role of BET proteins in various biological processes, including epigenetic regulation and gene expression. Finally, the development of more potent and selective BET inhibitors may lead to new insights into the role of BET proteins in disease and provide new therapeutic options for patients.
Synthesemethoden
N-(4-bromophenyl)-N'-cyclohexylethanediamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is then purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBOJDSUBCMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B5008370.png)

![N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5008377.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)

![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)